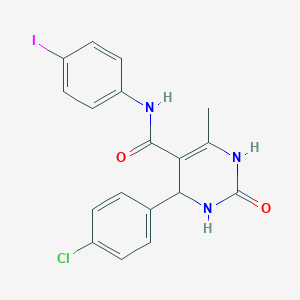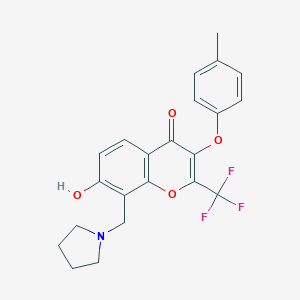![molecular formula C20H23NO4 B285160 Ethyl 3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B285160.png)
Ethyl 3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate, also known as ethyl 2-(2,3,6-trimethylphenoxy)acetamido)benzoate or ethyl TAE684, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
Ethyl TAE684 inhibits the activity of kinases by binding to the ATP-binding site of the kinase domain, which prevents the kinase from phosphorylating its substrates. This leads to the inhibition of downstream signaling pathways involved in cell growth and survival, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Ethyl TAE684 has been shown to induce apoptosis (programmed cell death) in cancer cells, particularly those with a FLT3-ITD mutation. It has also been found to inhibit the growth and proliferation of cancer cells, as well as induce cell cycle arrest. In addition, Ethyl 3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate TAE684 has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl TAE684 has several advantages for lab experiments, including its high purity and specificity for kinases involved in cancer cell growth and survival. However, it also has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on Ethyl 3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate TAE684, including:
1. Investigation of its potential therapeutic applications in other types of cancer, such as breast cancer and lung cancer.
2. Development of more effective formulations for in vivo administration.
3. Exploration of its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.
4. Investigation of its potential use in other diseases, such as autoimmune diseases and inflammatory disorders.
5. Development of more potent and selective inhibitors of kinases involved in cancer cell growth and survival.
In conclusion, this compound TAE684 is a promising compound with potential therapeutic applications in cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for research on this compound.
Métodos De Síntesis
Ethyl TAE684 is synthesized by reacting 2,3,6-trimEthyl 3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoatephenol with Ethyl 3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate chloroacetate in the presence of a base, followed by reaction with 3-amino-2-chlorobenzoic acid. The resulting compound is then purified through recrystallization to obtain this compound TAE684 in high purity.
Aplicaciones Científicas De Investigación
Ethyl TAE684 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the activity of several kinases, including FLT3, JAK2, and JAK3, which are involved in the growth and survival of cancer cells. Ethyl TAE684 has been found to be particularly effective against acute myeloid leukemia (AML) cells that have a FLT3-ITD mutation, which is a common mutation found in AML patients.
Propiedades
Fórmula molecular |
C20H23NO4 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
ethyl 3-[[2-(2,3,6-trimethylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C20H23NO4/c1-5-24-20(23)16-7-6-8-17(11-16)21-18(22)12-25-19-14(3)10-9-13(2)15(19)4/h6-11H,5,12H2,1-4H3,(H,21,22) |
Clave InChI |
GLOHHXADJJOIGO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=C(C=CC(=C2C)C)C |
SMILES canónico |
CCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=C(C=CC(=C2C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285080.png)
![7-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285081.png)
![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)
![7-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285086.png)
![7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285087.png)
![7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285090.png)
![7-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285092.png)
![7-(4-ethoxy-3-methoxyphenyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285093.png)
![2-(2-isopropylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285096.png)
![sec-butyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285100.png)

![8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B285103.png)
![3-(2,4-dichlorobenzyl)-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B285105.png)
